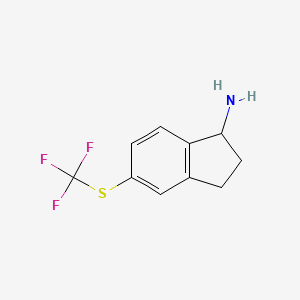
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an indane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trifluoromethylthiolation of phenols using reagents such as N-(trifluoromethylsulfanyl)aniline in the presence of boron trifluoride diethyl etherate . The reaction conditions often require an acidic medium to facilitate the electrophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic trifluoromethylthiolation processes, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indane ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid can be used for selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethylsulfoxides or sulfones.
Reduction: Formation of the corresponding amine without the trifluoromethylsulfanyl group.
Substitution: Various substituted indane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins more effectively . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylsulfoxides: Compounds with a trifluoromethylsulfinyl group.
Trifluoromethylsulfones: Compounds with a trifluoromethylsulfonyl group.
Uniqueness
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C10H10F3NS |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 |
Clave InChI |
MFZHDQPXYIXDLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N)C=CC(=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


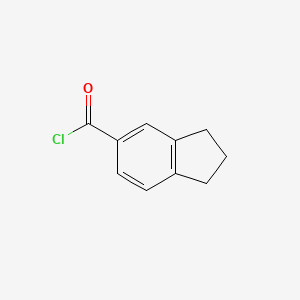
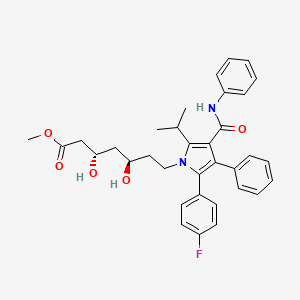
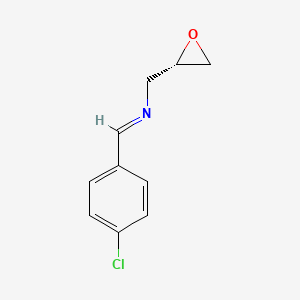
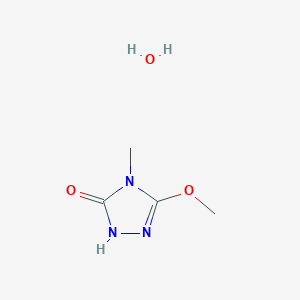
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
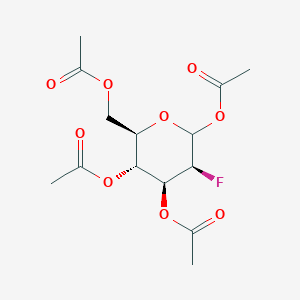
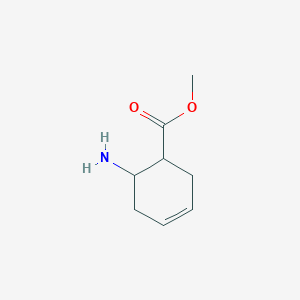
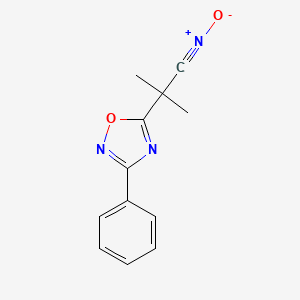
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
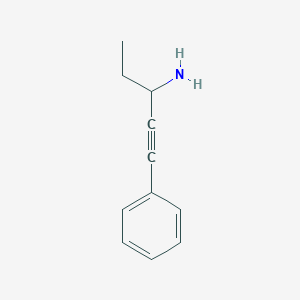
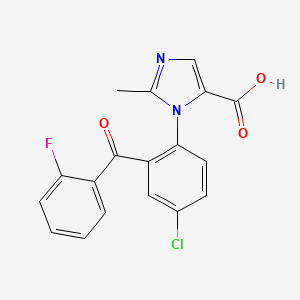
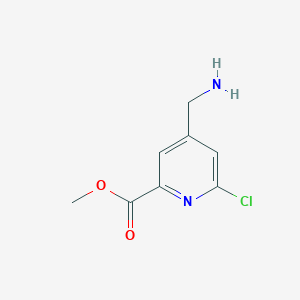
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
